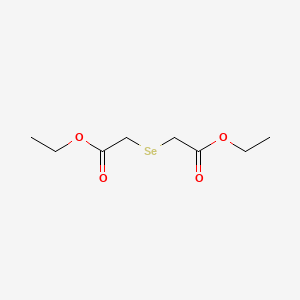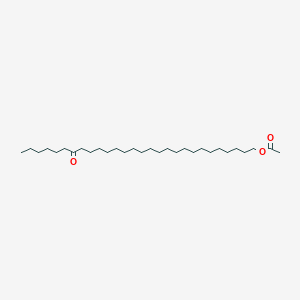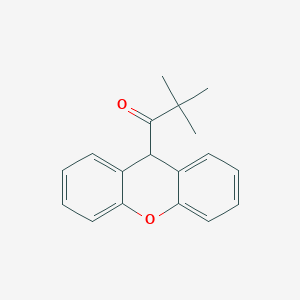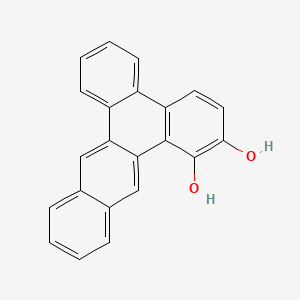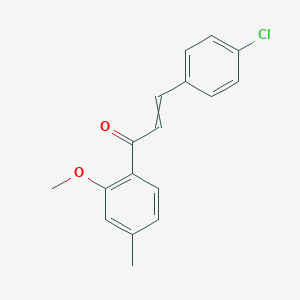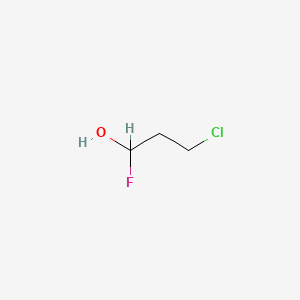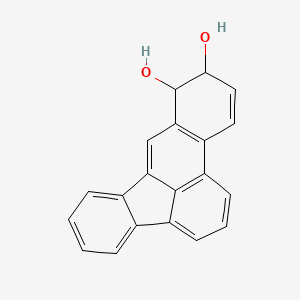
Benzo(B)fluoranthene-9,10-dihydrodiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(B)fluoranthene-9,10-dihydrodiol is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benzo(B)fluoranthene, which is known for its carcinogenic properties. This compound is formed through the metabolic activation of benzo(B)fluoranthene and is studied for its potential biological effects and environmental impact.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(B)fluoranthene-9,10-dihydrodiol typically involves the catalytic hydrogenation of benzo(B)fluoranthene. This process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure the selective formation of the 9,10-dihydrodiol derivative.
Industrial Production Methods
Industrial production of this compound is not common due to its limited applications and the complexity of its synthesis. it can be produced in research laboratories using standard organic synthesis techniques involving the hydrogenation of benzo(B)fluoranthene.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(B)fluoranthene-9,10-dihydrodiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: The compound can be further reduced to form tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated PAH derivatives.
Reduction: Tetrahydro derivatives of benzo(B)fluoranthene.
Substitution: Halogenated and nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Benzo(B)fluoranthene-9,10-dihydrodiol is primarily used in scientific research to study the metabolic pathways and biological effects of PAHs. It is used in:
Chemistry: To understand the chemical behavior and reactivity of PAH derivatives.
Biology: To study the metabolic activation and detoxification pathways of PAHs in living organisms.
Medicine: To investigate the potential carcinogenic and mutagenic effects of PAH metabolites.
Industry: Limited applications in environmental monitoring and assessment of PAH contamination.
Wirkmechanismus
The mechanism of action of Benzo(B)fluoranthene-9,10-dihydrodiol involves its metabolic activation to form reactive intermediates, such as diol epoxides. These intermediates can interact with cellular macromolecules, including DNA, leading to the formation of DNA adducts. This interaction can result in mutations and potentially initiate carcinogenesis. The molecular targets and pathways involved include the cytochrome P450 enzyme system and the aryl hydrocarbon receptor (AhR) pathway.
Vergleich Mit ähnlichen Verbindungen
Benzo(B)fluoranthene-9,10-dihydrodiol can be compared with other similar PAH derivatives, such as:
Benzo(A)pyrene-7,8-dihydrodiol: Another PAH metabolite known for its potent carcinogenic properties.
Benzo(J)fluoranthene-9,10-dihydrodiol: A structurally similar compound with different biological activities.
Benzo(K)fluoranthene-8,9-dihydrodiol: Another dihydrodiol derivative with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific metabolic activation pathway and the formation of unique DNA adducts that contribute to its carcinogenic potential.
Eigenschaften
CAS-Nummer |
130221-15-7 |
|---|---|
Molekularformel |
C20H14O2 |
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2,4,6,8,10,12(20),13(18),14-nonaene-16,17-diol |
InChI |
InChI=1S/C20H14O2/c21-18-9-8-13-15-7-3-6-14-11-4-1-2-5-12(11)16(19(14)15)10-17(13)20(18)22/h1-10,18,20-22H |
InChI-Schlüssel |
YLNWBCYXHFQMPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC5=C4C=CC(C5O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


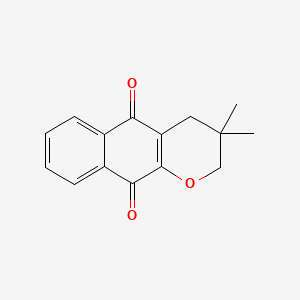
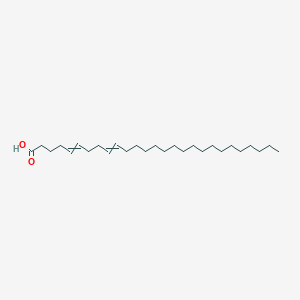
![1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane](/img/structure/B14270348.png)
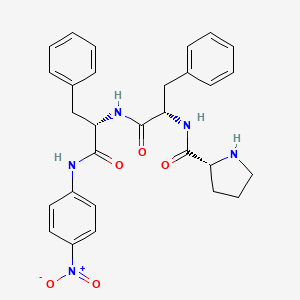
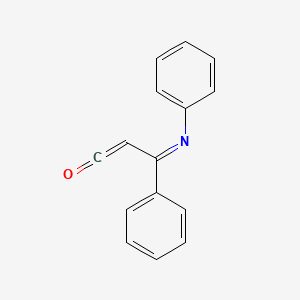
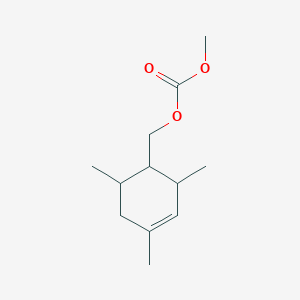

![2-Amino-3,6-dihydroimidazo[4,5-f]quinolin-7-one](/img/structure/B14270388.png)
